molecular formula C21H22N2O5 B1368208 Fmoc-Ala-Ala-OH CAS No. 87512-31-0

Fmoc-Ala-Ala-OH

Cat. No. B1368208
CAS RN: 87512-31-0
M. Wt: 382.4 g/mol
InChI Key: VXGGBPQPMISJCA-STQMWFEESA-N
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Description

“Fmoc-Ala-Ala-OH” is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .


Synthesis Analysis

“Fmoc-Ala-Ala-OH” can be synthesized from L-alanine by Fmoc protection . It is also used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .


Molecular Structure Analysis

The molecular structure of “Fmoc-Ala-Ala-OH” is characterized by a small side chain which confers a high degree of flexibility when incorporated into a polypeptide chain .


Chemical Reactions Analysis

“Fmoc-Ala-Ala-OH” is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Physical And Chemical Properties Analysis

“Fmoc-Ala-Ala-OH” is a white to off-white powder . Its empirical formula is C21H22N2O5 and its molecular weight is 382.41 . It has a melting point of 147-153 °C .

Scientific Research Applications

1. Peptide Synthesis and Structure Studies

  • Fmoc-Ala-Ala-OH is used in the solid-phase synthesis of peptides, with applications in studying peptide structures. Larsen et al. (1993) investigated the solid-phase synthesis of a peptide using Fmoc as the N-α-protecting group, observing the influence of the Fmoc group on peptide secondary structures, primarily supporting β-sheet conformations (Larsen et al., 1993).

2. Self-Assembling Peptides and Biomaterials

  • Eckes et al. (2014) explored the self-assembly of Fmoc-conjugated peptides, including Fmoc-Ala-Ala, into nanostructures. These nanostructures have potential applications in developing soft biomaterials for biomedical uses (Eckes et al., 2014).

3. Interaction with DNA

  • Medvedkin et al. (1995) studied the interactions of peptides, including those with sequences of Ala*Ala, with DNA. The research focused on the fluorescence of the Fmoc group attached to peptides and their binding to DNA, suggesting potential applications in the study of DNA-protein interactions (Medvedkin et al., 1995).

4. Impurity Identification in Peptide Synthesis

  • Research by Hlebowicz et al. (2008) identified impurities like Fmoc-β-Ala-OH in Fmoc-protected amino acid derivatives, highlighting the importance of quality control in peptide synthesis involving Fmoc groups (Hlebowicz et al., 2008).

5. Antibacterial and Anti-inflammatory Applications

  • Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated amino acids, highlighting their potential in developing biomedical materials (Schnaider et al., 2019).

6. Hydrogel Formation and Biomedical Uses

  • Gour et al. (2021) reported on the self-assembled structures formed by Fmoc modified aliphatic amino acids, including Fmoc-Ala-OH. These self-assembled structures, like hydrogels, have potential applications in the biomedical field (Gour et al., 2021).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Fmoc-Ala-Ala-OH" . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“Fmoc-Ala-Ala-OH” has potential applications in proteomics studies and solid phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides, and azapeptides .

Relevant Papers A paper titled “Interface Passivation of Perovskite Solar Cells by Fmoc-Ala-OH Amino Acids” discusses the influence of an amino acid-based N- (9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) molecule on the perovskite surface quality and thus device performance . Another paper discusses the use of “Fmoc-Ala-OH” as a building block in the preparation of triazolopeptides, and azapeptides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGGBPQPMISJCA-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427065
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-Ala-OH

CAS RN

87512-31-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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